molecular formula C17H10N4O5S2 B11699064 (5Z)-5-(3-nitrobenzylidene)-3-{[(E)-(3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(3-nitrobenzylidene)-3-{[(E)-(3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11699064
M. Wt: 414.4 g/mol
InChI Key: XQXVZALZZYMHOR-PFVOVTSXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-3-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound characterized by its unique thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-3-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with thiosemicarbazide under acidic conditions to form the intermediate Schiff base. This intermediate then undergoes cyclization in the presence of a suitable catalyst to yield the final thiazolidinone product.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-3-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.

    Reduction: The thiazolidinone ring can be opened under strong acidic or basic conditions.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium on carbon for reductions, and strong acids or bases for ring-opening reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions.

Major Products

The major products formed from these reactions include various substituted thiazolidinones and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-3-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-3-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions that can disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar core structures but different substituents.

    Nitrobenzaldehydes: Compounds with similar aromatic nitro groups but different functional groups.

Uniqueness

(5Z)-5-[(3-NITROPHENYL)METHYLIDENE]-3-[(E)-[(3-NITROPHENYL)METHYLIDENE]AMINO]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone core with nitro-substituted aromatic groups, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H10N4O5S2

Molecular Weight

414.4 g/mol

IUPAC Name

(5Z)-5-[(3-nitrophenyl)methylidene]-3-[(E)-(3-nitrophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H10N4O5S2/c22-16-15(9-11-3-1-5-13(7-11)20(23)24)28-17(27)19(16)18-10-12-4-2-6-14(8-12)21(25)26/h1-10H/b15-9-,18-10+

InChI Key

XQXVZALZZYMHOR-PFVOVTSXSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.